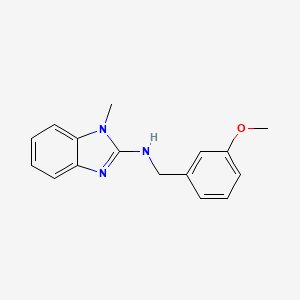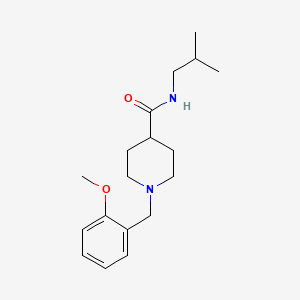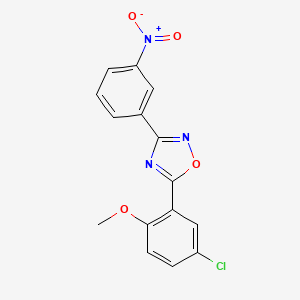
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as BPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of various enzymes and signaling pathways. In vivo studies have shown that 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone exhibits significant anti-tumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potent anti-cancer activity. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to exhibit significant anti-cancer activity at low concentrations, making it an attractive candidate for further research. However, one of the limitations of using 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research is in the development of more effective formulations of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone that can improve its solubility and bioavailability. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in humans, which could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction between 4-bromophenylacetic acid and 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethyl acetate and hydrochloric acid to obtain the final product, 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been widely studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-chloro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN4/c1-8(10-3-5-11(14)6-4-10)18-19-13-7-12(15)16-9(2)17-13/h3-7H,1-2H3,(H,16,17,19)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCSDHWUUUBRNC-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-chloro-2-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)





![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)